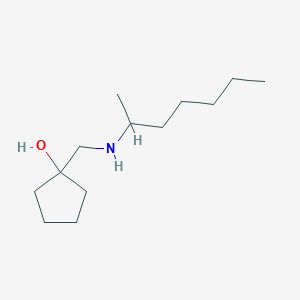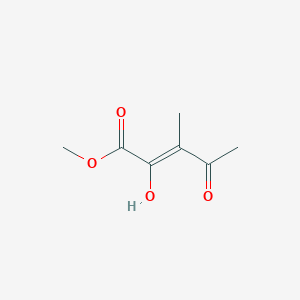
(Z)-Methyl 2-hydroxy-3-methyl-4-oxopent-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-Methyl 2-hydroxy-3-methyl-4-oxopent-2-enoate is an organic compound that belongs to the class of enones Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Methyl 2-hydroxy-3-methyl-4-oxopent-2-enoate typically involves the aldol condensation of suitable aldehydes and ketones. For instance, the reaction between methyl acetoacetate and acetaldehyde under basic conditions can yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide at room temperature.
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques such as distillation or crystallization to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed:
- Oxidation can yield ketones or carboxylic acids.
- Reduction can yield alcohols.
- Substitution can yield various esters or ethers.
科学的研究の応用
Chemistry: (Z)-Methyl 2-hydroxy-3-methyl-4-oxopent-2-enoate is used as an intermediate in organic synthesis. It can be used to synthesize more complex molecules and as a building block in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound may be explored for its potential biological activities. It can be used in the synthesis of bioactive molecules and drug candidates.
Industry: In the materials science industry, this compound can be used in the production of polymers and other advanced materials.
作用機序
The mechanism of action of (Z)-Methyl 2-hydroxy-3-methyl-4-oxopent-2-enoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate. In biological systems, its mechanism would depend on the molecular targets it interacts with, such as enzymes or receptors.
類似化合物との比較
- (E)-Methyl 2-hydroxy-3-methyl-4-oxopent-2-enoate
- Methyl 2-hydroxy-3-methyl-4-oxopentanoate
- Ethyl 2-hydroxy-3-methyl-4-oxopent-2-enoate
Comparison: (Z)-Methyl 2-hydroxy-3-methyl-4-oxopent-2-enoate is unique due to its specific stereochemistry, which can influence its reactivity and interactions in chemical and biological systems. The (Z)-configuration can lead to different physical and chemical properties compared to its (E)-isomer or other similar compounds.
特性
分子式 |
C7H10O4 |
|---|---|
分子量 |
158.15 g/mol |
IUPAC名 |
methyl (Z)-2-hydroxy-3-methyl-4-oxopent-2-enoate |
InChI |
InChI=1S/C7H10O4/c1-4(5(2)8)6(9)7(10)11-3/h9H,1-3H3/b6-4- |
InChIキー |
DBDWOLQKDKWZKN-XQRVVYSFSA-N |
異性体SMILES |
C/C(=C(\C(=O)OC)/O)/C(=O)C |
正規SMILES |
CC(=C(C(=O)OC)O)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


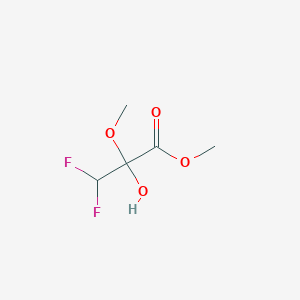
![[2-({[(Pyren-2-YL)methyl]amino}methyl)phenyl]boronic acid](/img/structure/B13353393.png)

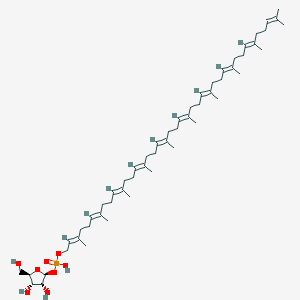
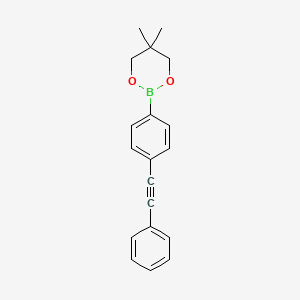

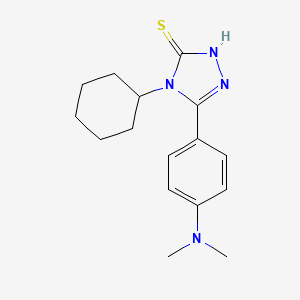


![6-[(E)-2-(4-chlorophenyl)ethenyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353443.png)
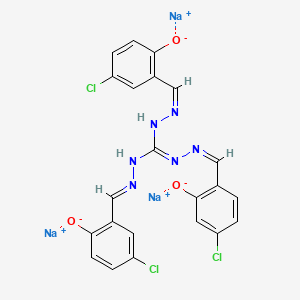
![2-(2-(3-(2-(1,1-Dimethyl-7-sulfo-3-(4-sulfobutyl)-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-2-(methyl(2-(methylamino)ethyl)amino)-5-(prop-2-yn-1-yloxy)cyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indol-3-ium-7-sulfonate](/img/structure/B13353463.png)
![3-Chloro-4-{[(2-chloro-4-nitrophenoxy)acetyl]amino}benzenesulfonyl fluoride](/img/structure/B13353473.png)
